2-Methyl-5-(tributylstannyl)thiazole CAS number
2-Methyl-5-(tributylstannyl)thiazole CAS number
An In-Depth Technical Guide to 2-Methyl-5-(tributylstannyl)thiazole (CAS: 223418-75-5)
Executive Summary
This guide provides a comprehensive technical overview of 2-Methyl-5-(tributylstannyl)thiazole, a pivotal organotin reagent in modern organic synthesis. Identified by its CAS Number 223418-75-5, this compound is a specialized building block primarily utilized for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1] Its significance stems from the fusion of two key chemical motifs: the biologically important thiazole ring and the synthetically versatile tributylstannyl group. This dual-feature structure makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science, enabling the precise introduction of the 2-methylthiazole moiety into target molecules. This document will detail the compound's properties, its central role in the Stille cross-coupling reaction, a validated experimental protocol, critical safety considerations for handling organotin compounds, and its broader applications.
Compound Identification and Physicochemical Properties
The fundamental characteristics of 2-Methyl-5-(tributylstannyl)thiazole are summarized below. This data is essential for its proper handling, storage, and application in experimental design.
| Parameter | Value | Reference |
| CAS Number | 223418-75-5 | [1] |
| Molecular Formula | C₁₆H₃₁NSSn | [1] |
| Molecular Weight | 388.2 g/mol | [1] |
| Appearance | Liquid | [1] |
| MDL Number | MFCD01319032 | [1] |
| Storage | Room temperature, under dry conditions | [1] |
| Purity Specification | Typically ≥98.5% | [1] |
| Quality Control | Infrared Spectrum conforms to structure | [1] |
The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[2] This structure is a core component of numerous FDA-approved drugs, including anticancer agents like Dasatinib and Dabrafenib, owing to its ability to engage in diverse biological interactions.[2][3] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][4] The utility of 2-Methyl-5-(tributylstannyl)thiazole lies in its capacity to serve as a direct precursor for novel, substituted thiazoles, allowing medicinal chemists to systematically explore structure-activity relationships in the design of next-generation therapeutics.[5]
The Stille Cross-Coupling Reaction: The Engine of Utility
The primary application of 2-Methyl-5-(tributylstannyl)thiazole is as a nucleophilic partner in the Stille cross-coupling reaction.[1] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (like our title compound) and an organic halide or triflate (R-X).[6][7][8] The reaction is highly valued for its tolerance of a wide variety of functional groups, making it a robust method for late-stage functionalization in complex syntheses.[7]
The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium center.[7]
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Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 2-methylthiazole moiety in this case) to the palladium center, displacing the tin-containing byproduct (X-SnBu₃).
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Caption: A validated workflow for Stille coupling and product isolation.
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Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum under an inert atmosphere of Argon.
-
Reagent Charging: To the flask, add the aryl iodide (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Stannane Addition: Add 2-Methyl-5-(tributylstannyl)thiazole (1.1 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-methylthiazole product. The structure and purity must be validated by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).
Mandatory Safety and Handling Protocols
Organotin compounds are highly toxic and require stringent safety measures. [9][10]The toxicity is highest for compounds with three or four alkyl groups attached to the tin atom, such as the tributyltin moiety in the title compound. [9]
-
Hazard Overview: Organotins are toxic by all routes of exposure: inhalation, ingestion, and skin contact. [9]They can cause severe irritation to the skin and eyes and affect the central nervous system. [9][11]* Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemically resistant gloves, a lab coat, and chemical safety goggles. [12][13]* Handling Procedures: Use proper syringe and needle techniques for transferring the liquid reagent under an inert atmosphere. [12]Avoid contact with water, as some organotin compounds can react to produce flammable gases. [12][9]Ensure the work area is clear and that no one is working alone. [12]* Spill and Exposure:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing. [9][13] * In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [9][13] * For spills, use an absorbent material or spill pillow, place the waste in a clearly labeled, sealed container, and dispose of it according to institutional and regulatory guidelines. [9]* Waste Disposal: All glassware, needles, and materials contaminated with the organotin reagent must be rinsed with a solvent (e.g., hexanes or toluene) into a designated hazardous waste container. [12]Waste must be disposed of in a manner that conforms with local, state, and federal regulations. [13]
-
Broader Applications and Future Outlook
The utility of 2-Methyl-5-(tributylstannyl)thiazole extends beyond just one reaction. It is a gateway to a vast chemical space of thiazole-containing molecules.
-
Pharmaceuticals: It serves as a key intermediate for synthesizing compounds with potential antimicrobial, antifungal, and anticancer activities. [1]The ability to readily form C-C bonds allows for the creation of libraries of novel thiazole derivatives for high-throughput screening.
-
Agrochemicals: The thiazole ring is also present in various pesticides and herbicides. This reagent facilitates the development of new agrochemical agents. [1]* Materials Science: It is a building block for designing functional organic materials. The resulting thiazole-containing polymers or small molecules can possess unique electronic or optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. [1][14] As synthetic methodologies continue to advance, the demand for well-defined, functionalized building blocks like 2-Methyl-5-(tributylstannyl)thiazole will only increase, solidifying its role as a critical tool for innovation in chemical science.
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